
Cannabispirol
Übersicht
Beschreibung
Cannabispirol is a spiro-compound isolated from the Cannabis Sativa plant, specifically from Japanese domestic cannabis . It is one of the many phytocannabinoids found in the plant, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Cannabispirol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying spiro-compounds and their reactivity.
Biology: this compound’s antimicrobial properties make it a candidate for research in developing new antibiotics.
Medicine: The compound is being investigated for its potential in treating multidrug-resistant infections and other medical conditions.
Industry: this compound is explored for its use in developing new pharmaceuticals and as a bioactive ingredient in various products
Wirkmechanismus
Target of Action
Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid found in the Cannabis plant . The primary targets of cannabinoids are the cannabinoid receptors, specifically cannabinoid receptor types 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Mode of Action
Cannabinoids, including this compound, interact with their targets primarily by binding to the cannabinoid receptors . This interaction can lead to a variety of changes in the body, depending on the specific receptor that the cannabinoid binds to. For example, when cannabinoids bind to CB1 receptors in the central and peripheral nervous systems, they can have effects such as analgesia, muscle relaxation, and neuroprotection . When they bind to CB2 receptors, they can have anti-inflammatory effects .
Biochemical Pathways
Cannabinoids affect multiple biochemical pathways. They modulate the release of neurotransmitters, inhibit the release of pro-inflammatory cytokines, and stimulate the release of anti-inflammatory cytokines . They also interact with various ion channels and non-cannabinoid receptors
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its bioavailability and are crucial for its therapeutic effectiveness . They interact with receptors in both the central and peripheral nervous systems
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors it interacts with and the biochemical pathways it affects. Potential effects include analgesia, muscle relaxation, anti-inflammation, and neuroprotection . .
Biochemische Analyse
Biochemical Properties
It is known that Cannabispirol is a spiro-compound, which suggests it may interact with various enzymes, proteins, and other biomolecules in unique ways
Cellular Effects
It is known that cannabinoids, a class of compounds found in cannabis, can have wide-ranging effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cannabinoids typically exert their effects at the molecular level through binding interactions with cannabinoid receptors, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that cannabinoids can cause a subjective experience of temporal perception alteration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Research on cannabidiol (CBD), another cannabinoid, has shown that it is well-tolerated at doses up to 20 mg/kg in both healthy and diseased animals
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Cannabinoids are known to be involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
Transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs, including cannabinoids
Subcellular Localization
The subcellular localization of proteins can have significant effects on their activity or function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cannabispirol is typically isolated from the benzene extract of dried cannabis leaves. The extract undergoes chromatography on a polyamide column followed by silica gel chromatography to yield this compound . The specific reaction conditions for the synthesis of this compound involve the use of organic solvents and controlled temperature conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cannabis Sativa plants. The process includes drying the plant material, extracting the compounds using organic solvents, and purifying the extract through chromatography techniques . The use of advanced extraction methods, such as supercritical fluid extraction, is also being explored to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cannabispirol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often under inert atmosphere conditions.
Substitution: Substitution reactions involve reagents like halogens or alkylating agents, typically carried out in the presence of catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:
Cannabispirone: Another spiro-compound isolated from cannabis with similar antimicrobial properties.
Cannabispirenone: A related compound with distinct chemical properties and biological activities.
Acetyl this compound:
Compared to these compounds, this compound stands out for its specific binding affinity to cannabinoid receptors and its potential in targeting multidrug-resistant cells .
Eigenschaften
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64052-90-0 | |
| Record name | beta-Cannabispiranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antibacterial effects of cannabispirol?
A: this compound demonstrates interesting antibacterial properties, particularly against Escherichia coli (E. coli). Research indicates that while this compound itself doesn't significantly inhibit E. coli growth at concentrations below 1500 micrograms/ml [], it exhibits a unique ability to selectively eliminate the F'lac plasmid from E. coli []. This suggests a mechanism targeting plasmid replication or maintenance within the bacteria. Additionally, this compound, along with other cannabispiro compounds, can hinder R144 plasmid transfer between E. coli cells []. This is achieved through multiple pathways, including inhibiting the formation of mating pairs, disrupting the viability of newly formed zygotes, and to a lesser extent, interfering with DNA synthesis during conjugation [].
Q2: How does the structure of this compound influence its activity?
A: The specific stereochemical configuration of this compound appears crucial for its plasmid-curing activity []. While this compound effectively eliminates the F'lac plasmid, other closely related cannabispiro compounds like acetylthis compound, cannabispirone, and cannabispirenone do not exhibit this effect []. This highlights the importance of subtle structural differences in dictating the biological activity of these compounds. Further research exploring structure-activity relationships within this class of compounds could unveil valuable insights for developing novel antibacterial agents.
Q3: What is the source and identification of this compound?
A: this compound was first isolated and identified from Cannabis sativa L. []. Although initially found in lower concentrations compared to other cannabinoids, advancements in analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for its detection and characterization []. These techniques are essential for differentiating this compound from other compounds present in the complex phytochemical matrix of Cannabis sativa L.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



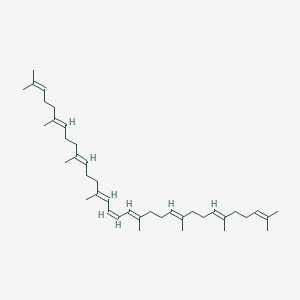
![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)
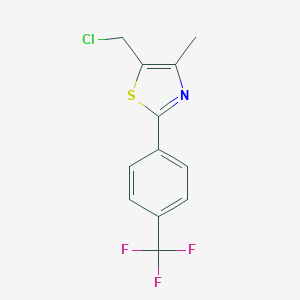
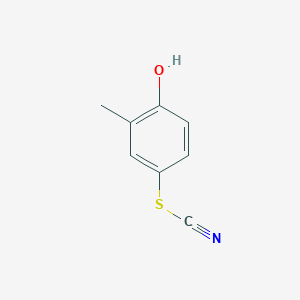

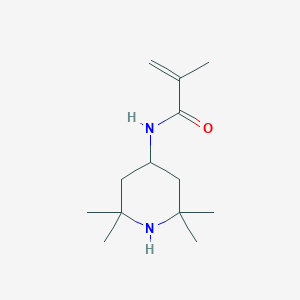
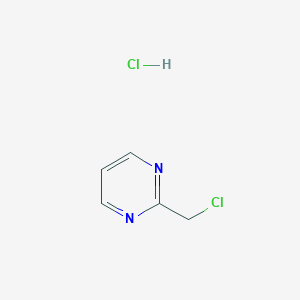
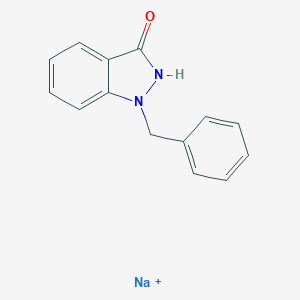




![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)
